(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Description
This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core, a spirocyclic structure combining a piperidine ring fused with a 1,4-dioxane moiety. Attached to this core is a (1-methylsulfonyl)azetidin-3-yl group via a methanone linker. The methylsulfonyl (mesyl) group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence receptor binding.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(1-methylsulfonylazetidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S/c1-20(16,17)14-8-10(9-14)11(15)13-4-2-12(3-5-13)18-6-7-19-12/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCDFMACNSGOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures:
Initial Formation: The process starts with the creation of the azetidine core. This can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.
Spiro Cycle Construction: Next, the formation of the spiro linkage can be achieved via a series of cyclization reactions, involving intermediates that have functional groups positioned to facilitate spiro ring formation.
Functional Group Introduction: The methylsulfonyl group is introduced to the azetidine ring through a sulfonylation reaction, often using reagents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, these processes can be scaled up by using flow reactors for continuous synthesis, ensuring better control over reaction conditions and higher yields. Optimization of reaction parameters, such as temperature and solvent systems, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of sulfone derivatives.
Reduction: The carbonyl group in the structure can be reduced to form alcohol derivatives, though careful control of reducing agents is needed to avoid over-reduction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminium hydride are typical reducing agents.
Substitution: Reagents such as sodium hydride or potassium carbonate can be used for deprotonation followed by nucleophilic attack.
Major Products
Major products formed from these reactions include sulfone and sulfoxide derivatives from oxidation, alcohol derivatives from reduction, and various substituted analogs from nucleophilic substitution.
Scientific Research Applications
In Chemistry
Synthesis of Complex Molecules: Acts as an intermediate in the synthesis of other spirocyclic compounds, which are valuable in drug development.
In Biology and Medicine
Potential Drug Candidate: The unique structure makes it a candidate for drug development, particularly for its potential activity as a neurotransmitter modulator or enzyme inhibitor.
In Industry
Material Science: Used in the development of novel polymers and materials with specific electronic or mechanical properties.
Mechanism of Action
The compound's mechanism of action varies based on its application:
Biological Activity: If used as a drug, it may interact with specific proteins or receptors, altering their function by binding to active sites or inducing conformational changes.
Chemical Reactions: As a reagent, it typically acts through the reactive sites present in its structure, undergoing nucleophilic or electrophilic attacks.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related methanone derivatives featuring the 1,4-dioxa-8-azaspiro[4.5]decane core. Key differences lie in the substituents attached to the methanone group, which modulate physicochemical properties and bioactivity.
Structural and Functional Group Comparisons
Pharmacological and Physicochemical Insights
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s methylsulfonyl group increases polarity and metabolic stability compared to electron-donating groups like the 4-methoxyphenyl in . This may reduce membrane permeability but improve target selectivity.
- Halogenated derivatives (e.g., 3,4-dichlorophenyl in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration but increasing off-target risks.
Ring Strain and Conformational Rigidity :
- The azetidine ring in the target compound introduces significant ring strain compared to six-membered rings (e.g., piperazine in ). This rigidity may restrict binding to flexible receptor pockets but enhance affinity for preorganized sites.
Aromatic vs. Aliphatic Substituents :
- Pyridinyl () and aryl () substituents enable π-π stacking and cation-π interactions, absent in the target compound’s aliphatic azetidine-sulfonyl group.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~320–350) compared to simpler derivatives (e.g., 219.66 in ) may limit oral bioavailability but improve binding kinetics through extended surface interactions.
Biological Activity
The compound (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes an azetidine ring and a spirocyclic moiety, which are known to influence its biological activity. The presence of the methylsulfonyl group enhances solubility and may affect receptor binding properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃S |
| Molecular Weight | 298.36 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | Not specified |
Research indicates that this compound may interact with specific receptors in the central nervous system (CNS), particularly sigma receptors, which are implicated in various neuropsychiatric conditions. The sigma-1 receptor has been shown to play a role in neuroprotection and modulation of neurotransmitter systems.
Case Study 1 : A study evaluating the sigma receptor affinity of related compounds demonstrated that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibited significant binding affinities (K(i) values ranging from 5.4 nM to over 100 nM) for sigma receptors, suggesting that modifications to the structure can enhance biological activity .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Case Study 2 : In vitro assays showed that the compound exhibited significant scavenging activity against free radicals, indicating potential applications in preventing oxidative damage .
Therapeutic Applications
Given its interaction with sigma receptors and antioxidant properties, this compound may have therapeutic implications in:
- Neurodegenerative Diseases : Potential use in conditions like Alzheimer's disease due to neuroprotective effects.
- Psychiatric Disorders : Its ability to modulate neurotransmitter systems may benefit conditions such as depression and anxiety.
- Cancer Therapy : The antioxidant properties could be leveraged in adjunctive cancer therapies to protect normal cells during chemotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
